Isopropanolamine 10-undecylenate

Description

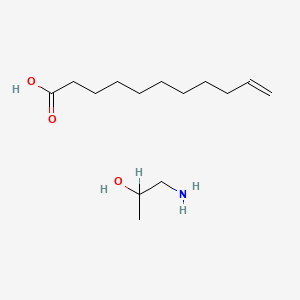

Isopropanolamine 10-undecylenate is a chemical compound formed by the reaction of isopropanolamine (1-aminopropan-2-ol, CAS 78-96-6) with 10-undecylenic acid. Structurally, it combines a hydrophilic amino alcohol (isopropanolamine) with a lipophilic unsaturated fatty acid, making it likely to function as a surfactant or bioactive agent.

Properties

CAS No. |

68052-42-6 |

|---|---|

Molecular Formula |

C14H29NO3 |

Molecular Weight |

259.38 g/mol |

IUPAC Name |

1-aminopropan-2-ol;undec-10-enoic acid |

InChI |

InChI=1S/C11H20O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3(5)2-4/h2H,1,3-10H2,(H,12,13);3,5H,2,4H2,1H3 |

InChI Key |

LZHOZIXVTRGBKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)O.C=CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropanolamine 10-undecylenate typically involves the reaction between isopropanolamine and undecylenic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Commonly, the reaction is catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, respectively . The reaction can be represented as follows:

Isopropanolamine+Undecylenic Acid→Isopropanolamine 10-Undecylenate+Water

Industrial Production Methods

Industrial production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield. After the reaction, the product is purified through distillation, extraction, or crystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Isopropanolamine 10-undecylenate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the ester group back to the alcohol and acid.

Substitution: The amine group can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the original alcohol and acid components.

Scientific Research Applications

Isopropanolamine 10-undecylenate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.

Medicine: It is used in the formulation of topical antifungal medications and other pharmaceutical products.

Mechanism of Action

The mechanism of action of isopropanolamine 10-undecylenate involves its interaction with fungal cell membranes. The undecylenic acid component disrupts the integrity of the cell membrane, leading to cell lysis and death . The isopropanolamine moiety enhances the solubility and penetration of the compound, increasing its efficacy.

Comparison with Similar Compounds

Isopropanolamine Dodecylbenzenesulfonate

Structure and Function :

- Chemical Composition: Composed of isopropanolamine and dodecylbenzenesulfonic acid .

- Applications : Primarily a surfactant in industrial and cleaning products due to its amphiphilic properties.

- Hazards: Acute: Causes skin, eye, and respiratory irritation . Chronic: Potential carcinogenicity and reproductive toxicity with prolonged exposure .

- Handling : Requires strict engineering controls (e.g., ventilation) and personal protective equipment (PPE) to mitigate exposure risks .

Comparison :

- Functional Group : Sulfonic acid group in dodecylbenzenesulfonate vs. carboxylic acid in undecylenate. The sulfonate group enhances solubility in hard water but increases toxicity.

- Toxicity: Isopropanolamine 10-undecylenate is expected to have lower acute hazards due to the absence of sulfonate groups, which are linked to severe irritation and chronic risks in dodecylbenzenesulfonate .

Boldenone Undecylenate

Structure and Function :

Comparison :

- Backbone: Boldenone (steroid) vs. isopropanolamine (amino alcohol). This difference dictates entirely divergent applications—pharmaceutical vs.

- Undecylenate Role: In both compounds, the undecylenate moiety may enhance lipid solubility, but in Boldenone Undecylenate, it prolongs steroid release, whereas in this compound, it could improve skin penetration for antifungal activity .

Other Isopropanolamine Derivatives

- Isopropanolamine Lanolate (CAS 85536-46-5): A lanolin fatty acid salt used in cosmetics as an emulsifier .

- Isopropanolamine Nitrite (CAS 7373-11-7): Functions as a buffering agent and corrosion inhibitor .

Comparison :

- Functional Diversity: Derivatives vary widely based on the counterion (e.g., lanolate for emolliency, nitrite for pH regulation). This compound’s undecylenic acid component may confer antifungal or antimicrobial properties absent in these derivatives.

Isopropanolamine (Base Compound)

Comparison :

- Safety: this compound is expected to retain some corrosivity but may exhibit reduced volatility compared to the free base, altering exposure risks .

Data Tables

Table 1: Structural and Functional Comparison

*Inferred based on structural analogs.

Table 2: Handling and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.